4-(Chloromethyl)-2-(M-tolyl)oxazole
Description
4-(Chloromethyl)-2-(m-tolyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 4 and a meta-tolyl (3-methylphenyl) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enhances reactivity for nucleophilic substitution, while the meta-tolyl moiety influences solubility and intermolecular interactions.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 |
InChI Key |
CHMDWPKVRZWMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(chloromethyl)-2-(m-tolyl)oxazole typically involves:
- Construction of the oxazole ring with appropriate substituents at positions 2 and 4.
- Introduction or retention of the chloromethyl group at the 4-position.
- Installation of the m-tolyl group at the 2-position via aromatic substitution or coupling.
Method 1: Cyclization of α-Haloketones with m-Tolyl Amides
One classical approach involves the cyclization of α-chloromethyl ketones with m-tolyl amides under dehydrating conditions to form the oxazole ring.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | α-Chloromethyl ketone + m-tolyl amide | Condensation under acidic or dehydrating conditions (e.g., POCl3, P2O5) |
| 2 | Cyclization and ring closure | Formation of 4-(chloromethyl)-2-(m-tolyl)oxazole ring |
This method benefits from the direct introduction of the chloromethyl group via the α-haloketone precursor, ensuring regioselectivity at position 4.
Method 2: Halomethylation of Preformed 2-(M-tolyl)oxazole
Alternatively, the oxazole ring bearing the m-tolyl group at position 2 can be synthesized first, followed by selective halomethylation at the 4-position.
- Synthesize 2-(m-tolyl)oxazole via known cyclization reactions (e.g., from m-tolyl nitriles and α-haloketones).
- Subject the 2-(m-tolyl)oxazole to chloromethylation reagents such as chloromethyl methyl ether or formaldehyde with HCl under controlled conditions to selectively install the chloromethyl group at the 4-position.
This stepwise approach allows for better control over substitution patterns.
Method 3: Transition-Metal Catalyzed Cross-Coupling
Recent advances in transition-metal catalysis enable the formation of substituted oxazoles via cross-coupling reactions.
- A preformed 4-(chloromethyl)oxazole intermediate can be coupled with m-tolyl boronic acids or halides using palladium-catalyzed Suzuki-Miyaura cross-coupling.
- This method offers high regioselectivity and functional group tolerance.
Experimental Conditions and Optimization
Reaction Parameters
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, methanol, or acetonitrile.
- Temperature: Reactions are often conducted at low temperatures (0 °C to room temperature) to control regioselectivity and avoid side reactions.
- Catalysts: Lewis acids (e.g., TiCl4) or transition metal catalysts (e.g., Pd complexes) may be employed depending on the method.
- Reagents: Oxalyl chloride, DMF (as catalyst for acid chloride formation), chloromethyl methyl ether, or formaldehyde/HCl mixtures are typical reagents for halomethylation steps.
Representative Reaction Table
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of α-haloketones | α-Chloromethyl ketone + m-tolyl amide | POCl3 or P2O5, reflux, inert atmosphere | 60-75 | Direct ring formation, moderate yields |
| Halomethylation of oxazole | 2-(m-tolyl)oxazole | Chloromethyl methyl ether, HCl, DCM, 0-25 °C | 70-80 | Selective chloromethylation at C-4 position |
| Pd-Catalyzed cross-coupling | 4-(chloromethyl)oxazole + m-tolyl boronic acid | Pd(PPh3)4, base (K2CO3), THF/H2O, reflux | 75-85 | High regioselectivity, broad substrate scope |
Mechanistic Insights
- The cyclization mechanism generally proceeds via nucleophilic attack of the amide nitrogen on the α-haloketone carbonyl, followed by dehydration to form the oxazole ring.
- Halomethylation involves electrophilic substitution at the activated 4-position of the oxazole ring.
- Cross-coupling proceeds through oxidative addition of the halomethyl oxazole to Pd(0), transmetallation with the aryl boronic acid, and reductive elimination to form the C-C bond.
Literature Examples and Research Findings
- Although direct published syntheses of 4-(chloromethyl)-2-(m-tolyl)oxazole are limited, related oxazole syntheses provide a strong basis for these methods.
- A study on 2,4-disubstituted oxazoles highlights the use of TiCl4-mediated cyclizations and MCPBA oxidations for ring construction and functionalization (Koreascience.kr).
- Tandem cycloisomerization/hydroxyalkylation methods catalyzed by Lewis acids such as Zn(OTf)2 have been reported for oxazole derivatives, demonstrating operational simplicity and good yields (MDPI Molecules).
- Standard procedures involving oxalyl chloride and DMF for acid chloride formation, followed by amide coupling, are widely used for related heterocyclic compounds (bioRxiv).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-methylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present on the molecule.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted oxazoles, while oxidation and reduction reactions can yield different functionalized derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(3-methylphenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be employed in chemical biology studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful for various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include derivatives with varying aryl substituents or additional functional groups.
Table 1: Structural and Physical Property Comparison
Spectral Data Analysis
- ¹H NMR : The oxazole C5-H proton resonates between δ 8.23–8.29 in para-substituted analogs , while meta-substituted derivatives (e.g., m-tolyl) may exhibit upfield shifts due to reduced symmetry.
- IR Spectroscopy : Stretching frequencies for C=N (1586–1593 cm⁻¹) and C-Cl (690–702 cm⁻¹) are consistent across analogs .
Biological Activity
4-(Chloromethyl)-2-(M-tolyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 4-(Chloromethyl)-2-(M-tolyl)oxazole is CHClNO, comprising 11 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound features a five-membered oxazole ring with a chloromethyl group and a tolyl substituent, which contribute to its unique reactivity and biological properties.
The biological activity of 4-(Chloromethyl)-2-(M-tolyl)oxazole is primarily attributed to the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzymes. Such mechanisms position this compound as a candidate for developing therapeutic agents against various diseases .
Enzyme Inhibition
Research indicates that 4-(Chloromethyl)-2-(M-tolyl)oxazole exhibits enzyme inhibitory properties. The chloromethyl group’s ability to react with nucleophilic sites allows it to effectively inhibit specific enzymes, making it a potential lead compound in drug development.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A comparative study demonstrated its effectiveness against several strains of bacteria and fungi:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Escherichia coli | 3.2 |
These findings suggest that 4-(Chloromethyl)-2-(M-tolyl)oxazole could be further explored as an antimicrobial agent .
Anticancer Potential
In vitro studies have shown that derivatives of oxazole compounds exhibit antiproliferative activities against various cancer cell lines. For instance, compounds structurally similar to 4-(Chloromethyl)-2-(M-tolyl)oxazole have demonstrated significant cytotoxic effects with IC50 values in the nanomolar range against specific tumor cells .
Case Studies
- Enzyme Inhibition Studies : A study on enzyme inhibitors highlighted the effectiveness of 4-(Chloromethyl)-2-(M-tolyl)oxazole in blocking specific pathways involved in disease progression.
- Antimicrobial Efficacy : In a series of experiments comparing various oxazole derivatives, 4-(Chloromethyl)-2-(M-tolyl)oxazole showed promising results against resistant strains of Staphylococcus aureus and Candida species, indicating its potential role in treating infections resistant to conventional antibiotics .
- Antiproliferative Activity : Another study evaluated the antiproliferative effects of related compounds on human cancer cell lines, revealing that modifications in the substituents significantly influenced activity levels. This underscores the importance of structural variations in enhancing therapeutic efficacy .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(Chloromethyl)-2-(m-tolyl)oxazole to maximize yield?
- Methodological Answer : The synthesis typically involves chloromethylation of the oxazole core. A common approach uses chloromethyl methyl ether with a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . Alternative methods include refluxing precursor hydrazides in DMSO (18 hours), followed by distillation and recrystallization (water-ethanol), yielding ~65% . Optimization factors include:
- Catalyst choice : ZnCl₂ enhances electrophilic substitution.
- Reaction time : Extended reflux (18+ hours) improves conversion .
- Purification : Ice-water quenching and ethanol recrystallization reduce impurities .
Q. What spectroscopic techniques are most effective for characterizing the chloromethyl group in this compound?
- Methodological Answer :
- ¹H-NMR : The chloromethyl (-CH₂Cl) protons appear as a singlet or multiplet at δ ~4.5–5.0 ppm, distinct from aromatic protons .
- ¹³C-NMR : The CH₂Cl carbon resonates at δ ~40–45 ppm .
- IR Spectroscopy : C-Cl stretching vibrations are observed at ~600–800 cm⁻¹ .
Cross-validation with mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (m/z ≈ 117.53) .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer :
- Recrystallization : Use water-ethanol (1:3 ratio) to isolate the compound as a light-yellow powder .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted precursors .
- Distillation : Reduced-pressure distillation minimizes thermal degradation during solvent removal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-(Chloromethyl)-2-(m-tolyl)oxazole in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chloromethyl group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to predict binding affinities .
- MD Simulations : Assess solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMSO) .
Q. How to resolve contradictions in NMR data when confirming the structure of derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in proton assignments (e.g., non-coplanar oxazole and m-tolyl rings) by determining the crystal structure .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from aromatic protons and substituents .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track specific groups during spectral analysis .
Q. What strategies can be employed to study the compound's interaction with biological targets using in silico models?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical functional groups (e.g., chloromethyl, oxazole) for enzyme inhibition .
- QSAR Studies : Corrogate substituent effects (e.g., m-tolyl vs. phenyl) with acaricidal activity using regression models .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon halogen substitution (Cl → Br) .
Q. How to analyze the electronic effects of substituents on the oxazole ring's stability?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor π→π* transitions to assess conjugation disruption from non-coplanar rings .
- Cyclic Voltammetry : Measure oxidation potentials to evaluate electron-withdrawing/donating effects of the m-tolyl group .
- DFT Calculations : Compare optimized geometries of substituted oxazoles to predict steric and electronic influences .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of oxazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., Tetranychus cinnabarinus vs. Spodoptera frugiperda models) that may alter IC₅₀ values .
- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols (e.g., leaf-dipping method for acaricides) .
- Structural Confirmation : Verify derivative purity via HPLC-MS to rule out impurities affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
